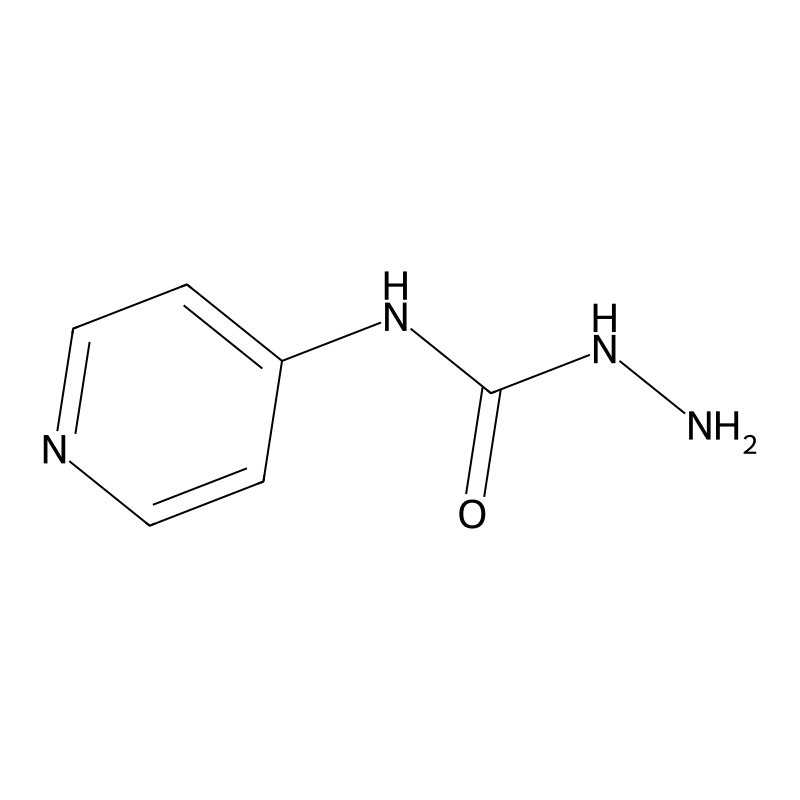

N-(pyridin-4-yl)hydrazinecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

While there is limited research directly focused on N-(pyridin-4-yl)hydrazinecarboxamide, studies have explored the potential applications of structurally similar compounds, particularly those containing the hydrazinecarboxamide moiety. These studies suggest that N-(pyridin-4-yl)hydrazinecarboxamide might hold promise in the following areas:

- Antimycobacterial activity: Research has shown that some hydrazinecarboxamide derivatives exhibit antimycobacterial activity, meaning they can kill or inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis []. Further investigation is needed to determine if N-(pyridin-4-yl)hydrazinecarboxamide possesses similar properties.

- Other biological activities: Studies have also identified potential antifungal, antiviral, and anticancer properties associated with some hydrazinecarboxamide derivatives [, ]. However, more research is required to understand if N-(pyridin-4-yl)hydrazinecarboxamide exhibits similar activities.

N-(pyridin-4-yl)hydrazinecarboxamide is an organic compound characterized by the presence of a pyridine ring and a hydrazinecarboxamide functional group. Its chemical formula is CHNO, and it features a hydrazine moiety linked to a carboxamide group and a pyridine ring at the para position. This compound has garnered interest due to its potential applications in medicinal chemistry and material science.

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are compounds containing the functional group R=N-NH-R.

- Acylation: The amide group can undergo acylation reactions, leading to derivatives with enhanced biological activity.

- Nucleophilic Substitution: The nitrogen atoms in the hydrazine can act as nucleophiles, participating in substitution reactions with electrophiles.

Research indicates that N-(pyridin-4-yl)hydrazinecarboxamide exhibits significant biological activities:

- Antitumor Properties: Studies have shown that derivatives of this compound can inhibit tumor growth, suggesting potential as anticancer agents .

- Antimicrobial Activity: It has demonstrated effectiveness against various bacterial strains, indicating its utility in developing antimicrobial agents .

- Enzyme Inhibition: Compounds related to N-(pyridin-4-yl)hydrazinecarboxamide have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

The synthesis of N-(pyridin-4-yl)hydrazinecarboxamide typically involves several steps:

- Formation of Hydrazinecarboxamide: Starting from hydrazine and a suitable carboxylic acid derivative (like an acid chloride), hydrazinecarboxamide can be synthesized.

- Pyridine Substitution: The hydrazinecarboxamide is then reacted with pyridine derivatives under appropriate conditions (e.g., heating or using catalytic agents) to achieve the final product.

- Purification: The product is purified using recrystallization or chromatography techniques.

N-(pyridin-4-yl)hydrazinecarboxamide finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored as potential drugs for cancer and infectious diseases.

- Material Science: The compound may be used in synthesizing novel materials with specific electronic properties due to its unique structure.

- Agriculture: Potential applications in developing agrochemicals aimed at pest control.

Studies on N-(pyridin-4-yl)hydrazinecarboxamide interactions reveal its ability to bind with biological macromolecules:

- DNA Binding: Research indicates that this compound can intercalate into DNA, affecting replication and transcription processes, which is crucial for its antitumor activity .

- Protein Interactions: It has been shown to interact with specific proteins, modulating their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with N-(pyridin-4-yl)hydrazinecarboxamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(pyridin-2-yl)hydrazinecarboxamide | Similar structure but different pyridine position | Potentially different biological activity |

| 2-(pyridin-4-yl)-1H-imidazole | Contains an imidazole ring | Exhibits distinct pharmacological properties |

| 1-(pyridin-3-yl)-3-methylurea | Urea functional group | Unique mechanism of action |

These compounds highlight the structural versatility within the class of hydrazine derivatives while emphasizing the unique properties of N-(pyridin-4-yl)hydrazinecarboxamide that may lead to specific biological activities.